Methyl 8-methylquinoline-7-carboxylate

Catalog No.
S3315042
CAS No.
1030846-94-6
M.F
C12H11NO2
M. Wt
201.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-methylquinoline-7-carboxylate

CAS Number

1030846-94-6

Product Name

Methyl 8-methylquinoline-7-carboxylate

IUPAC Name

methyl 8-methylquinoline-7-carboxylate

Molecular Formula

C12H11NO2

Molecular Weight

201.22

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)6-5-9-4-3-7-13-11(8)9/h3-7H,1-2H3

InChI Key

HYUFGCAJWJEANP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC

Methyl 8-methylquinoline-7-carboxylate has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol . This compound features a quinoline ring with a methyl group at the 8th position and a carboxylate group at the 7th position. The presence of these functional groups contributes to its chemical reactivity and biological properties.

There is no documented research on the mechanism of action of MMQ-7. Without knowledge of its biological activity or applications, it's not possible to discuss its interaction with other compounds or its role in biological systems [].

As research on MMQ-7 is limited, information on its safety hazards, including flammability, reactivity, and toxicity, is not available []. It's important to handle any unknown compound with caution and follow general laboratory safety protocols when working with organic chemicals.

Typical of quinoline derivatives:

  • Oxidation: The compound can be oxidized to form various derivatives, including quinoline N-oxides.
  • Reduction: Reduction reactions may convert the carboxylate group into alcohols or aldehydes.
  • Substitution: Electrophilic and nucleophilic substitution can occur at the methyl and carboxylate positions, leading to diverse products depending on the reagents used .

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that methyl 8-methylquinoline-7-carboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of key enzymes in microbial DNA synthesis, such as DNA gyrase and topoisomerase . This makes it a candidate for further development in therapeutic applications.

The synthesis of methyl 8-methylquinoline-7-carboxylate can be achieved through various methods:

  • Skraup Synthesis: This classical method involves the cyclization of an aniline derivative with glycerol and a carbonyl source under acidic conditions.
  • Nitration Reactions: Selective nitration can be performed on methylquinolines to introduce nitro groups at specific positions, which can then be reduced or further modified to yield carboxylate derivatives .

These methods provide pathways to synthesize methyl 8-methylquinoline-7-carboxylate efficiently in laboratory settings.

Methyl 8-methylquinoline-7-carboxylate has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a promising candidate for drug development.
  • Agriculture: The compound may be utilized in the synthesis of agrochemicals due to its biological activity.
  • Material Science: Its unique chemical structure allows for potential applications in creating specialized materials with desired properties .

Interaction studies focus on how methyl 8-methylquinoline-7-carboxylate interacts with various biological targets. These studies often involve:

  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific microbial enzymes.
  • Cell Culture Studies: To assess cytotoxicity and efficacy against cancer cell lines.

Such studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with methyl 8-methylquinoline-7-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 7-methylquinoline-6-carboxylateC₁₂H₁₁NO₂Carboxylate at position 6, differing biological activity.
Methyl 5-bromo-8-methylquinoline-7-carboxylateC₁₂H₁₀BrNO₂Contains bromine, affecting reactivity and properties.
Methyl 4-methylquinoline-3-carboxylateC₁₂H₁₁NO₂Different positional isomer with distinct reactivity.

These compounds illustrate how variations in functional groups and positions on the quinoline ring can influence chemical behavior and biological activity.

XLogP3

2.4

Wikipedia

Methyl 8-methylquinoline-7-carboxylate

Dates

Modify: 2023-08-19

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